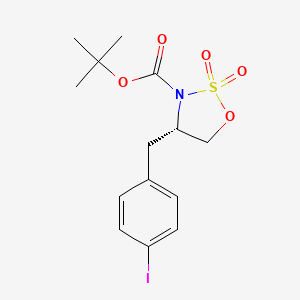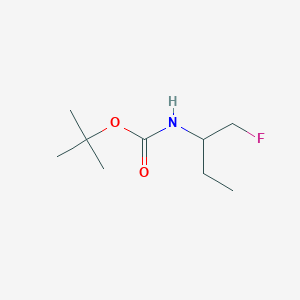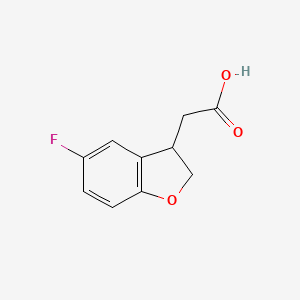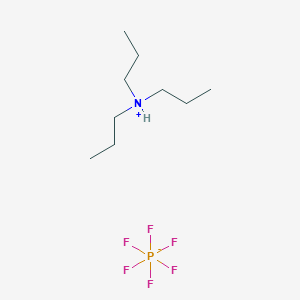![molecular formula C12H24N4O7 B12285657 5-(Diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid](/img/structure/B12285657.png)
5-(Diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Fructose L-arginine is a compound formed by the combination of alpha-fructose, a simple sugar, and L-arginine, a semi-essential amino acid. This compound is of interest due to its potential applications in various fields, including medicine, nutrition, and biochemistry. Alpha-fructose is known for its role in energy metabolism, while L-arginine is involved in numerous physiological processes, including nitric oxide production and protein synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Alpha-Fructose L-arginine can be synthesized through the Maillard reaction, which involves the reaction between reducing sugars and amino acids. In this case, alpha-fructose reacts with L-arginine under controlled conditions to form the desired compound. The reaction typically requires a slightly acidic to neutral pH and moderate temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of Alpha-Fructose L-arginine can be achieved through microbial fermentation. Engineered strains of microorganisms, such as Escherichia coli, can be used to produce L-arginine, which is then reacted with alpha-fructose to form the compound. This method allows for large-scale production with high yields and purity.
化学反応の分析
Types of Reactions
Alpha-Fructose L-arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of Alpha-Fructose L-arginine, such as oxidized or reduced forms, and substituted compounds with different functional groups.
科学的研究の応用
Alpha-Fructose L-arginine has several scientific research applications, including:
Chemistry: Used as a model compound to study the Maillard reaction and its implications in food chemistry.
Biology: Investigated for its role in cellular metabolism and its potential effects on cellular functions.
Medicine: Explored for its potential therapeutic effects, such as improving nitric oxide production and enhancing immune responses.
Industry: Utilized in the production of functional foods and dietary supplements due to its potential health benefits.
作用機序
The mechanism of action of Alpha-Fructose L-arginine involves its interaction with various molecular targets and pathways. L-arginine is known to be a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and cardiovascular health. The compound may also influence protein synthesis and cellular metabolism through its amino acid component.
類似化合物との比較
Similar Compounds
Similar compounds include:
Arginyl-fructose: Formed from the reaction of arginine and fructose, known for its antioxidant and antidiabetic properties.
Arginyl-fructosyl-glucose: Another Maillard reaction product with potential health benefits.
Uniqueness
Alpha-Fructose L-arginine is unique due to its specific combination of alpha-fructose and L-arginine, which may confer distinct physiological effects compared to other similar compounds
特性
分子式 |
C12H24N4O7 |
|---|---|
分子量 |
336.34 g/mol |
IUPAC名 |
5-(diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid |
InChI |
InChI=1S/C12H24N4O7/c13-12(14)15-3-1-2-6(11(22)23)16-4-7(18)9(20)10(21)8(19)5-17/h6,8-10,16-17,19-21H,1-5H2,(H,22,23)(H4,13,14,15) |
InChIキー |
UEZWWYVAHKTISC-UHFFFAOYSA-N |
正規SMILES |
C(CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine](/img/structure/B12285576.png)


![2-amino-2-(hydroxymethyl)propane-1,3-diol;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285600.png)
![[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12285602.png)


![3-amino-N-[1-[[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B12285617.png)



![[1(R)-trans]-|A-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B12285662.png)
![9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B12285663.png)
